4-hydroxy-N-(4-methoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
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Overview
Description
6-hydroxy-N-(4-methoxyphenyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a complex organic compound belonging to the class of quinoline derivatives. This compound is notable for its potential biological activities and has been the subject of various scientific studies due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-(4-methoxyphenyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide typically involves the reaction of ethyl ester derivatives with corresponding anilines. The reaction is carried out at elevated temperatures, around 140°C, in the presence of a small amount of dimethylformamide (DMF) as a solvent . The synthesis proceeds smoothly and generally yields good results, although purification can sometimes be challenging due to the formation of colored complexes with heavy metals .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of high-temperature reactions and specific solvents like DMF would be scaled up for industrial applications, ensuring consistent yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-(4-methoxyphenyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different structural analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
6-hydroxy-N-(4-methoxyphenyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-hydroxy-N-(4-methoxyphenyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve key proteins and signaling cascades in cells .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-N-(4-methoxyphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide: This compound has a similar structure but differs in the position of the hydroxyl group and the ring system.
4-hydroxy-2-quinolones: These compounds share the quinoline core but have different substituents and biological activities.
Uniqueness
6-hydroxy-N-(4-methoxyphenyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is unique due to its specific substitution pattern and the presence of both hydroxyl and methoxy groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H16N2O4 |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
9-hydroxy-N-(4-methoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C19H16N2O4/c1-25-13-7-5-12(6-8-13)20-18(23)15-17(22)14-4-2-3-11-9-10-21(16(11)14)19(15)24/h2-8,22H,9-10H2,1H3,(H,20,23) |
InChI Key |
OYMMPVPIGCWPOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O |
Origin of Product |
United States |
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